1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea
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Overview
Description
1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological and chemical properties, making them significant in various fields of research and industry.
Preparation Methods
The synthesis of 1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea typically involves the reaction of benzoyl isothiocyanate with 2-amino-4-hydroxypyrimidine. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antibacterial, antioxidant, and anticancer properties, making it a candidate for drug development and biological studies.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anticancer properties could be due to the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways .
Comparison with Similar Compounds
1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea can be compared with other thiourea derivatives, such as:
1-benzoyl-3-(4,6-dimethylpyrimidin-2-yl)thiourea: This compound has similar structural features but different substituents on the pyrimidine ring, which may result in different biological activities and chemical reactivity.
1-benzoyl-3-(4,6-disubstituted-pyrimidin-2-yl)thiourea: These derivatives have been studied for their herbicidal activity and crystal structures, highlighting the versatility of thiourea compounds in various applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-oxo-1H-pyrimidin-6-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c17-10(8-4-2-1-3-5-8)16-12(19)15-9-6-7-13-11(18)14-9/h1-7H,(H3,13,14,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDOIUIINSOTRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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